4,8-Dichloroquinoline

Beschreibung

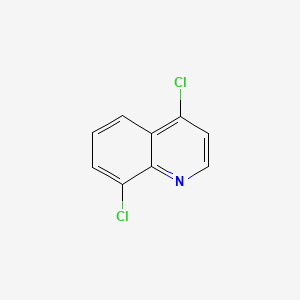

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCOMBBZFETLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176006 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-12-9 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dichloroquinoline is a halogenated aromatic heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural framework, featuring a quinoline core with chlorine substituents at the 4 and 8 positions, imparts distinct chemical reactivity that is leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses the molecular formula C₉H₅Cl₂N and a molecular weight of 198.05 g/mol .[1][2] The presence of the electron-withdrawing chlorine atoms and the nitrogen atom in the quinoline ring system significantly influences its electronic properties and reactivity.

The structure of this compound is depicted below:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 8-Chloro-4-hydroxyquinoline

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloro-4-hydroxyquinoline.

-

Addition of Chlorinating Agent: Carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in excess chlorinating agent which can also act as the solvent.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Chlorinating Agent: POCl₃ and SOCl₂ are effective reagents for converting hydroxyl groups on heterocyclic rings to chlorides. The choice may depend on availability, scale, and desired work-up procedure.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The quenching with ice and subsequent neutralization are critical for safely handling the corrosive reagents and isolating the product.

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the two chlorine atoms, with the chlorine at the 4-position being significantly more susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. [3]

Caption: Nucleophilic substitution reactions of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The most important reaction of this compound is the selective substitution of the C4-chloro group by various nucleophiles. [1][4]

-

Amination: Reaction with primary or secondary amines yields 4-amino-8-chloroquinoline derivatives. This reaction is fundamental in the synthesis of many biologically active compounds. [5][6]* Alkoxylation/Hydroxylation: Reaction with alcohols or alkoxides produces 4-alkoxy-8-chloroquinolines. Hydrolysis can lead to the formation of 8-chloro-4-hydroxyquinoline.

-

Thiolation: Reaction with thiols or thiolates results in the formation of 4-thio-8-chloroquinoline derivatives.

The chlorine atom at the 8-position is considerably less reactive towards nucleophilic substitution due to the lack of activation from the ring nitrogen.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate for the synthesis of compounds with potential therapeutic applications. [7]While the closely related 4,7-dichloroquinoline is more famously known as a precursor to antimalarial drugs like chloroquine and hydroxychloroquine, the 4,8-dichloro isomer also provides a platform for developing novel bioactive molecules. [8][9][10] The 4-aminoquinoline core, readily accessible from this compound, is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties. [5][11][12][13]Researchers can systematically modify the substituent at the 4-position to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

This compound is classified as an irritant. [2][3]It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its value lies in the differential reactivity of its two chlorine atoms, allowing for selective functionalization at the 4-position. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for scientists and researchers aiming to utilize this compound as a scaffold for the development of novel, biologically active molecules.

References

- Tarbell, D. S. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society.

- Murugan, K., et al. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...

- Quantum Pioneer. (2024). The Versatility of this compound in Fine Chemical Synthesis. LinkedIn. [Link]

- Quantum Pioneer. (2024). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2020). Proposed fragmentation pathways for the major product ions observed in...

- S. M. Aly, et al. (2018). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

- Kumar, S., et al. (2015).

- PubChem. This compound | C9H5Cl2N | CID 88973. [Link]

- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.

- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups.

- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- El-Sayed, W. A., et al. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).

- Ashenhurst, J. (2024). Reactions and Mechanisms. Master Organic Chemistry.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- TSI Journals. (2019). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- A level Compiled Solved Questions. (2021). Infrared Spectra Interpretation for different Functional Groups. YouTube.

- Wikipedia. (2024).

- El-Sayed, W. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry.

- Functional Groups

- SpectraBase. (2025). This compound - Optional[1H NMR] - Spectrum.

- Romero, M., & Delgado, F. (2025).

- Romero, M., & Delgado, F. (2025).

- El-Sayed, W. A., et al. (2020). Synthesis of 7-chloroquinolinyl-4-.

- ResearchGate. (2018).

- Melato, S., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.

- Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Google Patents. (1977).

- Beck, A. (2012).

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Reactivity for Drug Development Professionals

Introduction: The Strategic Importance of 4,8-Dichloroquinoline in Synthetic Chemistry

This compound is a halogenated aromatic heterocycle that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its rigid quinoline core, substituted with two chlorine atoms at strategic positions, offers a unique platform for constructing diverse molecular architectures. While its isomer, 4,7-dichloroquinoline, is famously known as the precursor to the antimalarial drugs chloroquine and hydroxychloroquine, the 4,8-dichloro analogue provides a distinct substitution pattern that enables the exploration of novel chemical space for drug discovery and fine chemical synthesis.[1][2]

This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a discussion of its reactivity, with a particular focus on the regioselective functionalization that makes it a valuable tool for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in synthesis. The following sections detail the key physical, chemical, and spectroscopic characteristics of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[3] Its stability under standard storage conditions, refrigerated at 2-8°C under an inert atmosphere, makes it a reliable reagent in multi-step syntheses.[3]

| Property | Value | Source(s) |

| CAS Number | 21617-12-9 | [4][5] |

| Molecular Formula | C₉H₅Cl₂N | [4][5] |

| Molecular Weight | 198.05 g/mol | [4][5] |

| Melting Point | 156-160 °C | [3] |

| Boiling Point | 292.9 ± 20.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO.[3] | [3] |

| pKa | 0.91 ± 0.30 (Predicted) | [3] |

| LogP | 3.54 - 3.7 (Calculated) | [4][5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum reveals the chemical environment of the five protons on the quinoline ring system, while the ¹³C NMR spectrum identifies the nine distinct carbon atoms.

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is characterized by a set of coupled aromatic protons. While a publicly available spectrum confirms its fingerprint region, detailed assignments require further analysis.

-

¹³C NMR: The carbon spectrum will display nine signals corresponding to the carbon atoms of the dichloroquinoline core. The carbons attached to the chlorine atoms (C4 and C8) and those in proximity to the nitrogen atom will exhibit characteristic downfield shifts.

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinoline ring. The C-Cl stretching vibrations are also expected in the fingerprint region.

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 197. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks appearing in an approximate ratio of 6:1 relative to the M⁺ peak. Key fragmentation pathways would likely involve the loss of chlorine atoms and potentially the elimination of HCl.

Synthesis of this compound: A Classic Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from 2-chloroaniline, as historically described by D. Stanley Tarbell.[6] This approach involves the construction of the quinoline ring system followed by chlorination.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound starting from 2-chloroaniline.

Experimental Protocol: Synthesis of 4-Hydroxy-8-chloro-2-methylquinoline

This protocol is adapted from the principles of the Combes quinoline synthesis and the work of Tarbell.[6]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, slowly add 2-chloroaniline to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.

-

Addition of Diketone: To the resulting solution, add acetylacetone dropwise while continuing to stir and cool the mixture.

-

Cyclization: After the addition is complete, heat the reaction mixture to 100 °C for a short period.

-

Work-up: Carefully pour the hot mixture onto ice, which will cause the product to precipitate. Neutralize the solution with a base (e.g., sodium hydroxide solution) to complete the precipitation.

-

Isolation and Purification: Collect the crude 4-hydroxy-8-chloro-2-methylquinoline by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Note: The subsequent conversion of the 4-hydroxy group to a chloro group is typically achieved by heating with phosphorus oxychloride (POCl₃).

Chemical Reactivity and Regioselectivity: The Key to Versatility

The synthetic utility of this compound is largely defined by the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 8-position.

Mechanism of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The enhanced reactivity at the C4 position is a direct consequence of the electronic structure of the quinoline ring. The nitrogen atom at position 1 acts as a strong electron-withdrawing group, particularly influencing the para position (C4). This electronic pull delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby stabilizing the transition state and lowering the activation energy for substitution at C4. The C8 position, being part of the fused benzene ring, is less activated by the pyridine nitrogen.

Sources

A Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications

Abstract

4,8-Dichloroquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its strategic importance is primarily derived from the differential reactivity of its two chlorine substituents, which allows for selective functionalization and the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental chemical and physical properties, established synthetic routes, and its applications as a versatile building block, particularly in the realm of medicinal chemistry and drug development. We will explore its reactivity, safety considerations, and handling protocols to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource.

Chemical Identity and Nomenclature

The unique identity of any chemical compound begins with its precise nomenclature and universally recognized identifiers. These are crucial for unambiguous communication in research, procurement, and regulatory contexts.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21617-12-9[1][2][3] |

| Molecular Formula | C₉H₅Cl₂N[1][3][4] |

| Molecular Weight | 198.05 g/mol [1][3][4] |

| InChI Key | SDPCOMBBZFETLG-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)Cl[1] |

Common Synonyms:

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data of a compound are foundational to its application in experimental science, dictating purification methods, storage conditions, and analytical characterization.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 156-160 °C | [2] |

| Boiling Point | 292.9 °C at 760 mmHg | |

| Purity | Typically ≥97% or ≥98% | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. The methodologies often stem from classical quinoline synthesis pathways, adapted for the specific substitution pattern.

Synthetic Pathway Overview

The preparation of this compound typically involves the construction of the quinoline core from a suitably substituted aniline precursor. A common strategy involves the cyclization of an intermediate derived from 2-chloroaniline, followed by chlorination to install the chloro group at the 4-position. The process ensures the correct placement of the chlorine atom at the 8-position from the starting material.

Caption: Generalized synthetic pathway for this compound.

Laboratory-Scale Synthetic Protocol

The following is an illustrative protocol based on established chemical literature for the synthesis of quinoline derivatives.[6]

Protocol 4.2.1: Synthesis of 4-Hydroxy-8-chloroquinoline

-

Cyclization: A mixture of the appropriate aniline precursor and a malonic ester derivative is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization. This step forms the core quinoline ring structure. The choice of a high-boiling solvent is critical to provide the necessary activation energy for the intramolecular ring-closing reaction.

-

Saponification: The resulting quinoline ester is hydrolyzed using a strong base, such as aqueous sodium hydroxide, to yield the corresponding carboxylic acid.

-

Decarboxylation: The crude carboxylic acid is then heated, often in the same high-boiling solvent, to effect decarboxylation, yielding 4-hydroxy-8-chloroquinoline.

-

Purification: The product is isolated by cooling the reaction mixture, followed by filtration and washing with an appropriate solvent like ethanol to remove impurities.

Protocol 4.2.2: Chlorination to this compound

-

Reaction Setup: 4-hydroxy-8-chloroquinoline is suspended in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.

-

Chlorination: The mixture is heated under reflux for several hours. The hydroxyl group at the 4-position is converted to a chloro group via a nucleophilic substitution mechanism.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

Isolation: The aqueous mixture is neutralized with a base (e.g., ammonia or sodium carbonate), causing the crude this compound to precipitate.

-

Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system, such as an ethanol-methanol mixture, to yield the pure compound.[6]

Chemical Reactivity Insights

The reactivity of this compound is dominated by the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C8 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization at the C4 position while leaving the C8 position intact for subsequent transformations.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial starting material or scaffold for constructing more complex molecules with desired biological activities or material properties.

Intermediate in Medicinal Chemistry

While its isomer, 4,7-dichloroquinoline, is famous as a key intermediate for antimalarial drugs like chloroquine and hydroxychloroquine, this compound offers a distinct structural motif for the development of novel therapeutic agents.[7][8] Medicinal chemists utilize the 4,8-dichloro core to synthesize libraries of compounds for screening against various biological targets. The ability to selectively substitute the C4 chlorine with various amine, thiol, or alcohol nucleophiles allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Versatile Building Block in Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of fine chemicals, including agrochemicals, functional dyes, and specialized organic materials.[5] Its stable heterocyclic core and reactive handles make it an attractive component for creating molecules with unique electronic or photophysical properties.

Caption: Synthetic utility of this compound as a core intermediate.

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential irritant and toxicological properties.

GHS Hazard Identification

| Hazard Class | Code | Description |

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves prior to use and use proper removal techniques.[9]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place.[9]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9]

-

Temperature: Some suppliers recommend refrigerated storage (2-8°C or 4°C).[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9][10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]

Conclusion

This compound is a compound of significant value to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its differential reactivity make it a highly versatile and strategic chemical intermediate. By enabling the precise and selective construction of complex quinoline-based molecules, it continues to be a key building block in the quest for novel pharmaceuticals, advanced materials, and other high-value fine chemicals. Proper understanding and adherence to safety and handling protocols are paramount to harnessing its full potential in the laboratory.

References

- Lutz, R. E., et al. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 68(7), 1322-1324. [Link]

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Local Pharma Guide. (n.d.). CAS NO. 21617-12-9 | this compound. Local Pharma Guide. [Link]

- Fisher Scientific. (2010). MSDS of 4,8-Dichloroquinazoline. Fisher Scientific. [Link]

- Pharmaffiliates. (n.d.). CAS No : 21617-12-9 | Product Name : this compound.

- Journal of the American Chemical Society. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society. [Link]

- Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. [Link]

- National Center for Biotechnology Information. (2011).

- Hebei Weimiao. (2024). Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao. [Link]

- PubChem. (n.d.). 4,7-Dichloroquinoline.

- ResearchGate. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...

Sources

- 1. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 21617-12-9 | this compound | C9H5Cl2N [localpharmaguide.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 8. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

molecular weight and formula of 4,8-dichloroquinoline

An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic organic compound that serves as a critical structural motif and versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science, where the quinoline core is a prevalent scaffold. The differential reactivity of its two chlorine substituents—one on the pyridine ring and the other on the benzene ring—allows for selective, stepwise functionalization, making it a highly valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅Cl₂N | [2][3] |

| Molecular Weight | 198.05 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 21617-12-9 | [2][3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 155-160 °C | [5][6] |

| SMILES | Clc1cccc2c1c(Cl)cnc2 | [3] |

| InChIKey | SDPCOMBBZFETLG-UHFFFAOYSA-N | [2] |

Chemical Structure and Reactivity Insights

The structure of this compound dictates its chemical behavior. The molecule consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with chlorine atoms at positions 4 and 8.

Caption: Chemical structure of this compound.

Causality of Reactivity

A key feature of this compound is the differential reactivity of the two chlorine atoms. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C-8 position.[7] This selectivity is a direct consequence of the electronic properties of the quinoline ring system:

-

Activation by the Ring Nitrogen : The electron-withdrawing nitrogen atom in the pyridine ring activates the C-4 position (an α-position) towards nucleophilic attack. It helps to stabilize the negatively charged Meisenheimer intermediate formed during the SₙAr reaction through resonance.

-

Lack of Activation at C-8 : The C-8 position is on the carbocyclic (benzene) ring and is not directly activated by the ring nitrogen in the same manner. Therefore, its chlorine atom is less labile and behaves more like a typical chloroarene, which is generally unreactive towards SₙAr unless under harsh conditions.

This predictable regioselectivity allows chemists to perform sequential substitutions, first at the C-4 position while leaving the C-8 chlorine intact for subsequent transformations. This is a powerful tool for building molecular complexity in a controlled manner.

Synthesis Pathway

A well-established method for the synthesis of this compound starts from 2-chloroaniline. This multi-step process is a classic example of quinoline synthesis chemistry.[5]

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of 4-Hydroxy-8-chloroquinoline (Intermediate)

This protocol is adapted from the synthesis of the core intermediate required for producing this compound.[5]

-

Condensation : 2-chloroaniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture. This condensation reaction forms the corresponding anilinoacrylate intermediate.

-

Thermal Cyclization : The anilinoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250 °C. This induces thermal cyclization (Gould-Jacobs reaction) to form ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.

-

Saponification : The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as aqueous sodium hydroxide, followed by acidification.

-

Decarboxylation : The 4-hydroxy-8-chloroquinoline-3-carboxylic acid is then heated, often in the same high-boiling solvent, to induce decarboxylation, yielding 4-hydroxy-8-chloroquinoline.

-

Chlorination (Final Step) : The 4-hydroxy-8-chloroquinoline is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C-4 position with a chlorine atom, yielding the final product, this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its value lies in its ability to be selectively functionalized to create a library of derivatives for screening and development. While its isomer, 4,7-dichloroquinoline, is more famously known as the precursor to antimalarial drugs like chloroquine and hydroxychloroquine, this compound serves as a key building block in its own right for developing novel chemical entities.[1][8][9] Its derivatives are investigated for a range of potential therapeutic activities.

Analytical Methodologies

The characterization of this compound and its reaction products relies on standard analytical techniques to confirm identity, purity, and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic system.[2]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (198.05 g/mol ) and provide characteristic fragmentation patterns that serve as a fingerprint for the molecule.[2] The isotopic pattern from the two chlorine atoms is a key diagnostic feature.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups and the overall aromatic structure through characteristic vibrational frequencies.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Recommended Handling Protocol:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.[10]

-

Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[10]

-

-

Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][13]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Example Experimental Protocol: Selective Nucleophilic Substitution at C-4

This protocol illustrates the selective reactivity of this compound, where a nucleophile displaces the C-4 chlorine while leaving the C-8 chlorine untouched. The procedure is a generalized representation based on common reactions of similar substrates, such as 4,7-dichloroquinoline with thiophenols.[14]

Objective : To synthesize a 4-substituted-8-chloroquinoline derivative via nucleophilic aromatic substitution.

Materials :

-

This compound (1.0 eq)

-

A chosen nucleophile (e.g., a substituted aniline or thiophenol) (1.1 eq)

-

A suitable base (e.g., potassium carbonate or triethylamine) (2.0 eq)

-

A polar aprotic solvent (e.g., DMF or DMSO)

-

Ethyl acetate and water for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.

-

Addition of Reagents : Add the nucleophile (1.1 eq) and the base (2.0 eq) to the solution.

-

Reaction : Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the this compound spot indicates reaction completion.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-substituted-8-chloroquinoline product.

-

Characterization : Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. The preservation of signals corresponding to the C-8 chloro-substituted ring and the appearance of new signals from the added nucleophile will validate the regioselectivity of the reaction.

References

- This compound | C9H5Cl2N | CID 88973 - PubChem.

- The Synthesis of 4,6- and this compound. Journal of the American Chemical Society. [Link]

- CAS NO. 21617-12-9 | this compound | C9H5Cl2N - Local Pharma Guide. Local Pharma Guide. [Link]

- MSDS of 4,8-Dichloroquinazoline. Molbase. [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- This compound (C9H5Cl2N) - PubChemLite. PubChemLite. [Link]

- The Versatility of this compound in Fine Chemical Synthesis. Quantum Pioneer. [Link]

- The Synthesis of 4,6- and 4,8-Dichloroquinoline1 | Journal of the American Chemical Society.

- CAS No : 21617-12-9 | Product Name : this compound | Pharmaffiliates.

- Quinoline, 4,7-dichloro- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development - Hebei Weimiao. Hebei Weimiao. [Link]

- 4,7-Dichloroquinoline - Wikipedia. Wikipedia. [Link]

- (PDF) 4,7-Dichloroquinoline - ResearchGate.

- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem.

- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate.

- (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2) - ResearchGate.

- (PDF) 4,7-Dichloro-quinoline. - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS NO. 21617-12-9 | this compound | C9H5Cl2N [localpharmaguide.com]

- 7. benchchem.com [benchchem.com]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 10. capotchem.cn [capotchem.cn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aksci.com [aksci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

history and discovery of dichloroquinoline synthesis

An In-depth Technical Guide to the History and Discovery of Dichloroquinoline Synthesis

A Foreword for the Modern Researcher

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast portfolio of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its story begins not in a state-of-the-art laboratory, but with the fractional distillation of coal tar in 1834 by Friedlieb Ferdinand Runge.[2][3][4][5] From this humble origin, a century of chemical exploration would follow, culminating in synthetic methodologies that directly impacted global health. This guide delves into the , focusing on the pivotal reactions and the scientific rationale that propelled their development. We will journey from the foundational "named reactions" that first unlocked the quinoline core to the specific, targeted synthesis of 4,7-dichloroquinoline—a deceptively simple molecule that became the linchpin for the creation of world-changing antimalarial drugs like chloroquine and hydroxychloroquine.[6][7][8][9]

Part 1: The Genesis of Quinoline Synthesis - The Classical Era

Before one can dichlorinate a quinoline, one must first build the quinoline ring. The late 19th century was a fertile ground for the discovery of fundamental cyclization strategies that remain instructive to this day. These early methods, while often harsh and low-yielding by modern standards, established the core principles of forming the fused pyridine ring onto a benzene nucleus.

The Foundational Pillars of Quinoline Ring Construction

Several key named reactions laid the groundwork for all subsequent quinoline syntheses. Understanding their logic is crucial to appreciating the elegance of later developments.

-

Skraup Synthesis (1880): One of the very first methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][3][4][5] The reaction is notoriously exothermic and often produces significant charring, but it provided a direct, albeit forceful, route to the parent quinoline ring. The key insight was the in situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation.[5]

-

Combes Synthesis (1888): The Combes synthesis offered a more controlled approach for producing 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[3][10] This method introduced the concept of using a pre-formed three-carbon unit (the diketone) to build the pyridine ring, allowing for greater control over the final substitution pattern.

-

Conrad-Limpach Synthesis (1887): This reaction is particularly relevant to our story. By reacting an aniline with a β-ketoester, Conrad and Limpach were able to synthesize 4-hydroxyquinolines (more accurately, 4-quinolinones).[2][3][11] This was a critical step forward, as it provided a reliable method for installing a functional group at the 4-position, a site that would later prove essential for biological activity.

| Classical Synthesis Method | Key Reactants | Primary Product Type | Key Characteristics |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Highly exothermic; harsh conditions; in situ generation of acrolein.[1][5] |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines | Good control over substitution from the diketone starting material.[10][12] |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines (4-Quinolinones) | Crucial for introducing functionality at the C4 position.[3][11] |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate Ester | 4-Hydroxyquinoline-3-carboxylates | Versatile and high-yielding; the key pathway to antimalarial precursors.[13][14][15] |

Part 2: The Gould-Jacobs Reaction - The Gateway to Dichloroquinolines

The single most important breakthrough for the synthesis of medicinally relevant dichloroquinolines was the Gould-Jacobs reaction , first reported in 1939.[14][15] This multi-step process provided a highly effective and versatile route to the 4-hydroxyquinoline scaffold, which is the direct precursor to 4,7-dichloroquinoline. The reaction's brilliance lies in its logical and stepwise construction of the target molecule.

Mechanistic Dissection

The Gould-Jacobs reaction proceeds through a well-defined sequence. The causality behind each step is clear:

-

Condensation: An aniline (for our purposes, m-chloroaniline) performs a nucleophilic attack on the electron-deficient double bond of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[13][14] This step effectively "attaches" the carbon atoms that will form positions 2, 3, and 4 of the quinoline ring.

-

Thermal Cyclization: This is the critical ring-forming step. It requires significant thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[11] The reaction is typically performed in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly and prevent decomposition.[11][16] This intramolecular reaction forges the new pyridine ring.

-

Saponification: The resulting ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is treated with a base, such as sodium hydroxide, to hydrolyze the ester at the C3 position into a carboxylic acid.[13][16]

-

Decarboxylation: The final quinolinone core is obtained by heating the quinoline-3-carboxylic acid above its melting point, which drives the elimination of carbon dioxide.[14][16] This leaves the desired 7-chloro-4-quinolinol.

Caption: The four key stages of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-4-quinolinol

This protocol is adapted from established literature procedures.[16]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)-acrylate

-

In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 100-110 °C for 1 hour. The reaction progress can be monitored by observing the cessation of ethanol distillation.

-

Cool the mixture. The resulting oil is the crude intermediate and is typically used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate

-

In a separate flask equipped with a reflux condenser and mechanical stirrer, heat an inert, high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250-255 °C for 15-20 minutes.

-

Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product.

-

Collect the solid product by filtration, wash with petroleum ether, and air dry.

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for 1 hour, or until all the solid has dissolved.

-

Cool the solution and acidify with concentrated hydrochloric acid or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

Collect the acid by filtration, wash with cold water, and dry thoroughly.

-

Place the dried acid in a flask and heat it carefully above its melting point (typically 270-280 °C) until the evolution of CO₂ gas ceases. The molten liquid will solidify upon cooling.

-

The resulting solid is crude 7-chloro-4-quinolinol, which can be purified by recrystallization.

Part 3: The Final Transformation - Synthesis of 4,7-Dichloroquinoline

The conversion of 7-chloro-4-quinolinol to 4,7-dichloroquinoline is the final, critical step. The insight here is that the hydroxyl group at the 4-position, being part of a vinylogous amide system, can be readily converted into a good leaving group and substituted. The reagent of choice for this transformation is a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) .[6][16]

The importance of this step cannot be overstated. The resulting chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 7-position.[6] This differential reactivity is the key that allows for the selective introduction of the aminoalkyl side chains that impart antimalarial activity, as seen in the synthesis of chloroquine and hydroxychloroquine.[6][17]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. biosynce.com [biosynce.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Dissection of 4,8-Dichloroquinoline: A Technical Guide to ¹H NMR and Mass Spectrometry Analysis

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline and its derivatives are a class of compounds that have garnered significant attention due to their wide range of biological activities, forming the backbone of numerous pharmaceuticals.[1][2] Among these, 4,8-dichloroquinoline serves as a key intermediate in the synthesis of more complex molecules.[3] Accurate characterization of this precursor is crucial for ensuring the integrity and purity of final products.

This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships behind the observed spectroscopic features, offering field-proven insights to aid in the structural elucidation and quality control of this important chemical entity.

¹H NMR Spectroscopic Analysis of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals provide a detailed map of the electronic environment and connectivity of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectrum

While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, we can predict the spectrum with a high degree of confidence based on the analysis of similar substituted quinolines and foundational NMR principles.[4][5] The spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the quinoline ring system significantly influences the chemical shifts of the aromatic protons.

The ¹H NMR spectrum of this compound was recorded in DMSO-d6.[6] The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.8 | Doublet (d) | ~4.5 | 1H |

| H-3 | ~7.6 | Doublet (d) | ~4.5 | 1H |

| H-5 | ~7.9 | Doublet (d) | ~7.5 | 1H |

| H-6 | ~7.5 | Triplet (t) | ~7.8 | 1H |

| H-7 | ~7.8 | Doublet (d) | ~8.0 | 1H |

Expert & Experience-Driven Rationale for Spectral Assignments:

The prediction of the ¹H NMR spectrum of this compound is grounded in the fundamental principles of substituent effects on aromatic systems. The electron-withdrawing chloro groups and the nitrogen atom deshield the protons, shifting their signals downfield.

-

H-2 and H-3: These protons are part of the pyridine ring. H-2 is situated between the nitrogen and the C-4 chlorine, leading to significant deshielding and placing its signal at the lowest field. The coupling between H-2 and H-3, being ortho on a pyridine ring, is expected to be around 4.5 Hz.

-

H-5, H-6, and H-7: These protons reside on the benzene ring. The chlorine at C-8 will have a notable deshielding effect on the peri-proton H-7. H-5 will also be deshielded by the C-4 chlorine. H-6, being meta to both chlorine atoms, is expected to be the most shielded of the three, appearing at a relatively higher field. The coupling constants are typical for ortho- and meta-protons on a benzene ring.

The logical relationship of the protons and their expected splitting patterns can be visualized in the following diagram:

Caption: Molecular structure of this compound with proton numbering.

Mass Spectrometric Analysis of this compound

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structural features.

Expected Mass Spectrum

The molecular formula of this compound is C₉H₅Cl₂N, with a molecular weight of approximately 198.05 g/mol .[7][8][9] Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in three peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms) at m/z 197

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z 199

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 201

The relative intensities of these peaks are expected to be approximately 9:6:1.

Key Fragmentation Pathways:

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion.[10][11] For this compound, the following fragmentation pathways are anticipated:

-

Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (•Cl) to form a stable chloroquinolinium cation. This would result in a fragment ion at m/z 162.

-

Sequential Loss of Chlorine: Subsequent loss of the second chlorine atom would lead to a quinolinium cation at m/z 127.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide (HCN).[12] This could occur from the fragment at m/z 162, leading to an ion at m/z 135.

The expected mass spectral data is summarized in the table below:

| m/z | Ion | Comments |

| 197 | [C₉H₅³⁵Cl₂N]⁺ | Molecular ion (M⁺) |

| 199 | [C₉H₅³⁵Cl³⁷ClN]⁺ | [M+2]⁺ isotopic peak |

| 201 | [C₉H₅³⁷Cl₂N]⁺ | [M+4]⁺ isotopic peak |

| 162 | [C₉H₅³⁵ClN]⁺ | Loss of •Cl |

| 127 | [C₉H₅N]⁺ | Loss of both •Cl atoms |

| 135 | [C₈H₅³⁵Cl]⁺ | Loss of HCN from m/z 162 |

The fragmentation process can be visualized as a logical flow:

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to achieve good homogeneity and resolution.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).[8]

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-250) using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern to gain structural information.

-

Compare the obtained spectrum with library data if available.

-

Conclusion

The combined application of ¹H NMR and mass spectrometry provides a powerful and definitive approach to the structural characterization of this compound. This guide has detailed the expected spectroscopic data, provided a rationale for the interpretation of this data based on established scientific principles, and outlined robust experimental protocols. By adhering to these methodologies and understanding the underlying causality of the spectroscopic phenomena, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the quality and integrity of their downstream applications in drug discovery and development.

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.

- Supplementary Data - The Royal Society of Chemistry.

- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem.

- Supplementary Information - The Royal Society of Chemistry.

- This compound | C9H5Cl2N | CID 88973 - PubChem.

- This compound - Optional[1H NMR] - Spectrum - SpectraBase.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.

- Supporting Information - The Royal Society of Chemistry.

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate.

- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF - ResearchGate.

- Article - SciELO.

- (PDF) 4,7-Dichloroquinoline - ResearchGate.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- mass spectra - fragmentation patterns - Chemguide.

- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - NIH.

- 4,7-Dichloroquinoline - PMC - NIH.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes.

- Quinoline, 4,7-dichloro- - NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 21617-12-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

- 12. chempap.org [chempap.org]

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Activities of 4,8-Dichloroquinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a vast number of pharmacologically active compounds.[1] Within this esteemed family, derivatives of 4,8-dichloroquinoline are emerging as a compelling class of molecules with a broad spectrum of biological activities. The strategic placement of chloro substituents at the C-4 and C-8 positions creates a unique electronic and steric profile, rendering the scaffold an exceptionally versatile starting point for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The this compound Core: A Chemist's Gateway to Novel Bioactivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C-8. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during substitution at the C-4 position. This reactivity differential allows for selective functionalization, making this compound a highly valuable and sought-after intermediate for creating diverse molecular architectures.[1][2]

A typical synthetic workflow to generate a library of derivatives involves the reaction of the this compound core with various nucleophiles, such as amines, thiols, or alcohols, to displace the C-4 chlorine.

Diagram 1: General Synthetic Scheme for this compound Derivatives

Caption: Synthetic pathway from aniline precursors to the this compound core and subsequent derivatization.

Anticancer Activity: Targeting Aberrant Cellular Signaling

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs and numerous candidates in clinical trials.[3][4] Derivatives bearing substitution at the C-8 position have shown particularly remarkable activity.[5][6] The this compound scaffold serves as a valuable platform for developing novel compounds that interfere with cancer cell proliferation, survival, and migration.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[7] Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, such as those involved in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, thereby blocking their downstream signaling.[5] The 8-position substituent can play a critical role in establishing key interactions within the kinase domain, enhancing potency and selectivity.[6]

Diagram 2: Quinoline Derivatives as Kinase Inhibitors in the PI3K/Akt Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

In Vitro Cytotoxic Activity

The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are determined to quantify the potency of the compounds. Studies on 8-substituted quinolines have demonstrated potent, low micromolar to nanomolar activity against various cancer types.[5][8]

| Derivative Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| 4-(Anilino)-8-hydroxyquinolines | HCT-116 (Colon) | <0.01 µM | [5] |

| MCF-7 (Breast) | <0.01 µM | [5] | |

| MDA-MB-435 (Breast) | <0.01 µM | [5] | |

| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | 1.8 - 4.1 µM | [6] |

| MDA-MB-231 (Breast) | 2.5 - 11.2 µM | [6] | |

| A549 (Lung) | 2.0 - 5.5 µM | [6] | |

| 4-Aminoquinoline-benzimidazoles | CCRF-CEM (Leukemia) | 0.4 - 8.0 µM | [8] |

| HuT78 (T-cell lymphoma) | 0.6 - 5.0 µM | [8] |

Table 1: Representative anticancer activities of 8-substituted quinoline derivatives against various human cancer cell lines. Note: While not all are direct 4,8-dichloro derivatives, they highlight the potent anticancer activity associated with the 8-substituted quinoline scaffold.

Antimicrobial Activity: A Renewed Fight Against Resistance

The quinoline core is central to many antimicrobial drugs. The emergence of drug-resistant pathogens necessitates the development of new agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.[9] this compound derivatives offer a promising foundation for the discovery of new antibacterial and antifungal compounds.

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial action of quinolones often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compounds trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death. Antifungal activity can be achieved by targeting enzymes like peptide deformylase (PDF), which is essential for fungal protein synthesis.[10]

In Vitro Antimicrobial Spectrum

The efficacy of new antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Derivatives of quinoline have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

| Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Sulfonyl/Benzoyl Quinolines | Bacillus cereus | 3.12 - 50 | [10] |

| Staphylococcus aureus | 3.12 - 50 | [10] | |

| Escherichia coli | 3.12 - 50 | [10] | |

| Candida albicans | Potentially Active | [10] | |

| 8-Hydroxyquinoline-5-sulfonamides | S. aureus (MRSA) | 3.9 - 15.6 | [6] |

| Enterococcus faecalis | 7.8 - 31.2 | [6] | |

| Fused Pyrano-Quinolines | E. coli | Potent Inhibition | [11] |

| P. aeruginosa | Potent Inhibition | [11] |

Table 2: Representative antimicrobial activities of various quinoline derivatives.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility and standardization are paramount in drug discovery research. The following section provides detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.

Protocol: Synthesis of a 4-Amino-8-Chloroquinoline Derivative

Causality: This protocol exemplifies the fundamental SNAr reaction used to create derivatives from the this compound core. The choice of a polar aprotic solvent like DMF facilitates the reaction, while a base is used to neutralize the HCl generated.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-8-chloroquinoline derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

Causality: The MTT assay is a colorimetric method that measures cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxicity.

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Diagram 3: Workflow for MTT Cytotoxicity Assay

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. mdpi.com [mdpi.com]